molecular formula C₂₂H₂₃F₃N₈O B560598 Nvp-lxs196 CAS No. 1874276-76-2

Nvp-lxs196

Cat. No. B560598
CAS RN: 1874276-76-2
M. Wt: 472.47
InChI Key: XXJXHXJWQSCNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nvp-lxs196, also known as Darovasertib, is a potent pan-PKC inhibitor with high whole kinome selectivity . It is currently being investigated in the clinic as a monotherapy and in combination with other agents for the treatment of uveal melanoma (UM), including primary UM and metastatic uveal melanoma (MUM) .


Synthesis Analysis

The synthesis of Nvp-lxs196 was optimized for kinase and off-target selectivity to afford a compound that is rapidly absorbed and well tolerated in preclinical species .

Scientific Research Applications

I have conducted a search for the scientific research applications of “Nvp-lxs196,” also known as Darovasertib. The available information primarily focuses on its application in the treatment of metastatic uveal melanoma (MUM). Here is a summary of the findings:

Treatment of Metastatic Uveal Melanoma (MUM)

Nvp-lxs196 has been studied for its efficacy in treating MUM, with clinical trials assessing its safety, tolerability, pharmacokinetics, and pharmacodynamics .

Combination Therapy

It is also being researched as part of combination therapy with other drugs for enhanced treatment outcomes in MUM patients .

Mechanism of Action

Nvp-lxs196 acts by inhibiting the protein kinase C (PKC) signaling pathway . This pathway is a key downstream target of the constitutively active Gq alpha subunits, which are present in uveal melanoma due to activating mutations in the Gq alpha subunits GNAQ and GNA11 .

Safety and Hazards

In a phase I study, Nvp-lxs196 was evaluated for safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy in 68 patients with metastatic uveal melanoma . The study found that Nvp-lxs196 was well-tolerated, with hypotension being the most common dose-limiting toxicity, occurring at doses ≥500 mg/day . This was manageable with Nvp-lxs196 interruption and dose reduction .

Future Directions

Nvp-lxs196 is currently being investigated in the clinic for the treatment of uveal melanoma, including primary UM and metastatic uveal melanoma (MUM) . The results of these clinical trials will determine the future directions for the use of Nvp-lxs196 in the treatment of these conditions.

properties

IUPAC Name

3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N8O/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJXHXJWQSCNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1874276-76-2
Record name Darovasertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874276762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IDE-196
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DAROVASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YF0M8O09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.